molecular formula C15H16N2O3 B4519827 (4-Hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone

(4-Hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B4519827
M. Wt: 272.30 g/mol
InChI Key: CFHANLOMECRJJG-UHFFFAOYSA-N
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Description

(4-Hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound with the molecular formula C15H16N2O3 This compound features a quinoline core substituted with hydroxy and methoxy groups, and a pyrrolidine ring attached via a methanone linkage

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its quinoline core is known for its biological activity, making it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds with similar structures have shown promise as antimicrobial, antiviral, and anticancer agents. Research is ongoing to determine its efficacy and safety in various medical applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities for use in electronics, sensors, and other advanced technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing continuous extraction and purification processes to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methanone linkage can be reduced to a methylene group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a quinoline-4,8-dione derivative.

    Reduction: Formation of (4-hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methane.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-Hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the pyrrolidine ring can interact with protein receptors, modulating their activity and affecting cellular signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure with a phenyl instead of a quinoline core.

    (2-Hydroxy-6-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure with different substitution positions on the quinoline core.

    (4-Hydroxy-8-methoxyquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(4-Hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern on the quinoline core and the presence of the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

8-methoxy-3-(pyrrolidine-1-carbonyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-20-12-6-4-5-10-13(12)16-9-11(14(10)18)15(19)17-7-2-3-8-17/h4-6,9H,2-3,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHANLOMECRJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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